molecular formula C14H16N2O3 B2492265 N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034313-11-4

N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2492265
CAS No.: 2034313-11-4
M. Wt: 260.293
InChI Key: CHFUIENVECCMHB-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides Nicotinamides are derivatives of nicotinic acid (vitamin B3) and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid, but-3-yn-1-amine, and tetrahydrofuran-3-ol.

    Formation of Nicotinic Acid Derivative: Nicotinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with but-3-yn-1-amine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.

    Etherification: The final step involves the etherification of the amide with tetrahydrofuran-3-ol using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinamide moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways involving nicotinamide derivatives.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active site of enzymes, inhibiting their activity. It can also interact with cell surface receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, known for its role in cellular metabolism.

    Nicotinic Acid: Another derivative of nicotinic acid with similar biological activities.

    Nicotinamide Riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in energy metabolism.

Uniqueness

N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of the but-3-yn-1-yl and tetrahydrofuran-3-yl groups, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives.

Properties

IUPAC Name

N-but-3-ynyl-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-3-7-15-13(17)12-5-4-8-16-14(12)19-11-6-9-18-10-11/h1,4-5,8,11H,3,6-7,9-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFUIENVECCMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=C(N=CC=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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